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Introduction

SOM230, also known as pasireotide, is a potent, multi-receptor targeted somatostatin analog. It

exhibits high binding affinity for four of the five somatostatin receptor subtypes (sst1, sst2, sst3,

and sst5).[1][2] This broad receptor profile allows pasireotide to regulate the secretion of

various hormones, including growth hormone (GH), insulin-like growth factor 1 (IGF-1), and

adrenocorticotropic hormone (ACTH).[1] These characteristics make it a valuable tool for

preclinical research in endocrinology, oncology, and metabolic diseases. These notes provide

essential information for the dosing and administration of SOM230 in laboratory animals.

Mechanism of Action

Pasireotide functions as a somatostatin analog, binding to somatostatin receptors to inhibit

hormone secretion.[2] Its high affinity for sst1, sst2, sst3, and sst5 allows it to be effective in

cellular systems where traditional somatostatin analogs with more limited receptor profiles may

be less active.[2] The activation of these G-protein coupled receptors leads to the inhibition of

adenylyl cyclase and a subsequent decrease in intracellular cAMP levels, which in turn reduces

hormone synthesis and release.[3]

Applications in Preclinical Research

SOM230 is utilized in a variety of animal models to investigate its therapeutic potential. Key

research areas include:
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Cushing's Disease: Animal models are used to evaluate the efficacy of pasireotide in

reducing ACTH and cortisol levels.

Acromegaly: Studies in appropriate animal models assess the ability of SOM230 to suppress

GH and IGF-1 secretion.

Neuroendocrine Tumors (NETs): The anti-proliferative and anti-secretory effects of

pasireotide are investigated in various NET models.[4]

Quantitative Data Summary
The following tables summarize the reported dosages and administration routes of SOM230 in

different laboratory animal species.

Table 1: SOM230 (Immediate-Release) Dosage in Laboratory Animals
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Species
Route of
Administrat
ion

Dosage Study Type
Key
Findings

Reference

Mouse
Subcutaneou

s (s.c.)

0.5, 1.0, 2.5

mg/kg/day

Carcinogenici

ty

No

carcinogenic

potential

identified.

[5]

Mouse
Subcutaneou

s (s.c.)

2-50 µg/kg

(twice daily)

Immune-

mediated

arthritis

Exerted

antinociceptiv

e and anti-

inflammatory

actions via

the SSTR2

receptor.

[1]

Rat
Subcutaneou

s (s.c.)

0.01, 0.05,

0.3

mg/kg/day

Carcinogenici

ty

No drug-

related

neoplasms

observed.

[5][6]

Dog
Subcutaneou

s (s.c.)

0.03 mg/kg

(twice daily)

Cushing's

Disease

(PDH)

No adverse

effects noted;

variable

effects on

pituitary

tumor size.

[4]

Table 2: SOM230 LAR (Long-Acting Release) Dosage in Laboratory Animals
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Species
Route of
Administrat
ion

Dosage Study Type
Key
Findings

Reference

Mouse
Subcutaneou

s (s.c.)

160

mg/kg/month

Pancreatic

Neuroendocri

ne Tumors

(PNETs)

Reduced

serum insulin,

increased

serum

glucose,

reduced

tumor size,

and

increased

apoptosis.

[1][7]

Mouse
Intramuscular

(i.m.)

40

mg/kg/month

Multiple

Endocrine

Neoplasia

Type 1

(MEN1)

Improved

survival and

reduced

tumor

progression.

[4]

Rat
Subcutaneou

s (s.c.)

4, 8, 80

mg/kg (single

dose)

Pharmacodyn

amics

Dose-

dependent

inhibition of

IGF-1;

transient

hyperglycemi

a on Day 1.

[8]

Rat
Intramuscular

(i.m.)

12.5 mg/ml

(0.66

ml/animal)

every 4

weeks

Toxicity

Part of a 3-

cycle toxicity

study.

[8]

Experimental Protocols
Protocol 1: Subcutaneous Administration of SOM230 in Mice
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This protocol describes the subcutaneous administration of the immediate-release formulation

of SOM230.

1. Materials:

SOM230 (pasireotide) for injection
Sterile Phosphate Buffered Saline (PBS), pH 7.4
Sterile 1 mL syringes
Sterile needles (27-30 gauge)
Animal scale
70% ethanol wipes
Appropriate personal protective equipment (PPE)

2. Animal Handling and Preparation:

Acclimatize animals to the facility for a minimum of 7 days prior to the experiment.
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum
access to food and water.
On the day of administration, weigh each mouse to determine the correct injection volume.

3. Preparation of SOM230 Solution:

Reconstitute SOM230 powder in sterile PBS to the desired stock concentration.
Further dilute the stock solution with sterile PBS to the final desired dosing concentration.
Ensure the final solution is clear and free of particulates.

4. Administration Procedure:

Gently restrain the mouse.
Wipe the injection site (typically the loose skin over the shoulders) with a 70% ethanol wipe
and allow it to dry.
Lift the skin to form a "tent".
Insert the needle at the base of the tented skin, parallel to the body.
Gently aspirate to ensure the needle is not in a blood vessel.
Inject the calculated volume of the SOM230 solution slowly.
Withdraw the needle and apply gentle pressure to the injection site if necessary.

5. Post-Administration Monitoring:
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Monitor the animals for any signs of distress, adverse reactions, or changes in behavior.
Check the injection site for any signs of irritation or inflammation.
Follow the experimental timeline for sample collection or endpoint analysis.

Protocol 2: Intramuscular Administration of SOM230 LAR in Rats

This protocol outlines the procedure for administering the long-acting release (LAR) formulation

of SOM230.

1. Materials:

SOM230 LAR (pasireotide) for injectable suspension
Provided diluent
Sterile 3 mL syringes
Sterile needles (21-23 gauge) for injection
Animal scale
70% ethanol wipes
Appropriate PPE

2. Animal Handling and Preparation:

Follow the same acclimatization and housing procedures as described in Protocol 1.
Weigh each rat before administration to calculate the dose.

3. Reconstitution of SOM230 LAR:

Bring the vial of SOM230 LAR powder and the diluent to room temperature.
Following the manufacturer's instructions, draw the entire contents of the diluent into a
syringe and inject it into the vial containing the powder.
Gently swirl the vial to ensure the powder is fully suspended. Do not shake vigorously.
The resulting suspension should be milky and uniform.

4. Administration Procedure:

Properly restrain the rat.
The preferred injection site is the quadriceps muscle of the hind limb.
Wipe the injection site with a 70% ethanol wipe.
Insert the needle into the muscle mass.
Aspirate to check for blood. If blood appears, withdraw the needle and select a new site.
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Inject the suspension slowly and steadily.
Withdraw the needle and observe the animal.

5. Post-Administration Monitoring:

Monitor the animals for any signs of pain, lameness, or distress.
Observe the injection site for any local reactions.
Conduct scheduled follow-ups as per the experimental design.
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Caption: Signaling pathway of SOM230 (pasireotide).
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Caption: General workflow for a preclinical in vivo study with SOM230.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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